Methyl 2-[(2-oxo-2-piperidin-1-ylacetyl)amino]benzoate
Overview
Description
Methyl 2-[(2-oxo-2-piperidin-1-ylacetyl)amino]benzoate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of methyl 2-[(2-oxo-2-piperidin-1-ylacetyl)amino]benzoate can be achieved through multicomponent reactions involving anthranilic acid, substituted benzaldehydes, and isocyanides. One common method is the Ugi-four-component reaction, which involves the reaction of anthranilic acid, an aldehyde, an isocyanide, and a carboxylic acid in methanol at elevated temperatures . Industrial production methods may involve similar multicomponent reactions but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Methyl 2-[(2-oxo-2-piperidin-1-ylacetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the ester group, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-[(2-oxo-2-piperidin-1-ylacetyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 2-[(2-oxo-2-piperidin-1-ylacetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Methyl 2-[(2-oxo-2-piperidin-1-ylacetyl)amino]benzoate can be compared with other piperidine derivatives, such as:
Methyl 2-[(2-oxo-2-cyclohexylacetyl)amino]benzoate: Similar in structure but with a cyclohexyl group instead of a piperidine ring.
Methyl 2-[(2-oxo-2-phenylacetyl)amino]benzoate: Contains a phenyl group, which may alter its chemical and biological properties.
Methyl 2-[(2-oxo-2-morpholin-1-ylacetyl)amino]benzoate: Features a morpholine ring, which can influence its reactivity and interactions.
Properties
IUPAC Name |
methyl 2-[(2-oxo-2-piperidin-1-ylacetyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-21-15(20)11-7-3-4-8-12(11)16-13(18)14(19)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSRZPSKIHDLQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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